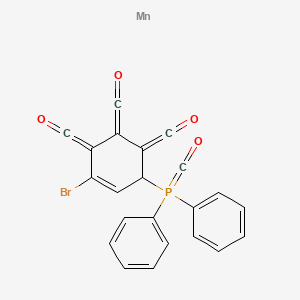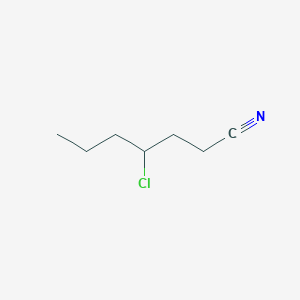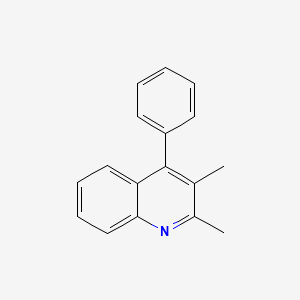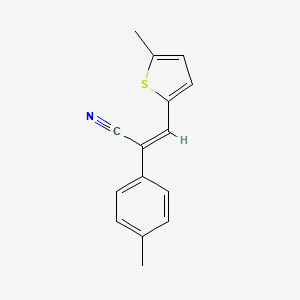
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can be achieved through various organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base. For this compound, the reaction might involve the condensation of 4-methylbenzaldehyde with 5-methylthiophene-2-carbonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The nitrile group could play a role in binding to active sites or altering the compound’s reactivity.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler nitrile with a single aromatic ring.
Thiophene-2-carbonitrile: A nitrile with a thiophene ring.
4-Methylbenzaldehyde: An aldehyde with a similar aromatic structure.
Uniqueness
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is unique due to its combination of aromatic rings and the presence of both a nitrile and a thiophene group. This structure may confer distinct chemical properties and reactivity compared to simpler nitriles or aromatic compounds.
特性
CAS番号 |
6285-63-8 |
|---|---|
分子式 |
C15H13NS |
分子量 |
239.3 g/mol |
IUPAC名 |
(Z)-2-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H13NS/c1-11-3-6-13(7-4-11)14(10-16)9-15-8-5-12(2)17-15/h3-9H,1-2H3/b14-9+ |
InChIキー |
DXIXTNRYTCYWCG-NTEUORMPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC=C(S2)C)/C#N |
正規SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(S2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



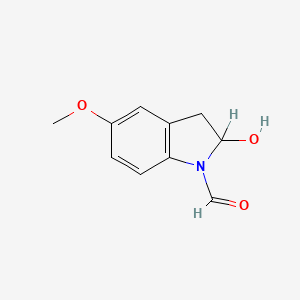

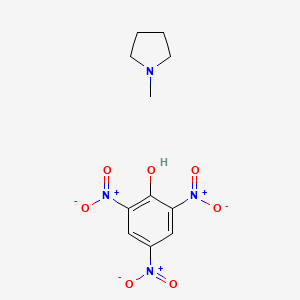
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)

